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molecular formula C8H5F3O2 B1330798 3-(Trifluoromethoxy)benzaldehyde CAS No. 52771-21-8

3-(Trifluoromethoxy)benzaldehyde

Cat. No. B1330798
M. Wt: 190.12 g/mol
InChI Key: FQEVHRCPXFKJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427613B2

Procedure details

Synthesized according to typical procedure J from 3-trifluoromethoxy-benzaldehyde and cyclopropylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O.[CH:14]1([NH2:17])[CH2:16][CH2:15]1>>[CH:14]1([NH:17][CH2:7][C:6]2[CH:9]=[CH:10][CH:11]=[C:4]([O:3][C:2]([F:13])([F:12])[F:1])[CH:5]=2)[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC=1C=C(C=O)C=CC1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
C1(CC1)NCC1=CC(=CC=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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